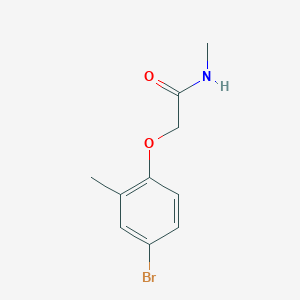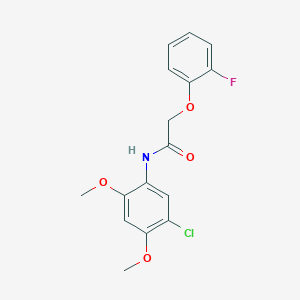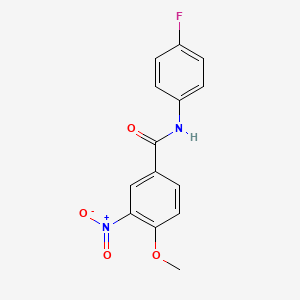![molecular formula C19H21FN2O2 B5853932 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5853932.png)
1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzoyl group and a methoxyphenylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the fluorobenzoyl group: The piperazine derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 1-(4-fluorobenzoyl)piperazine intermediate.
Attachment of the methoxyphenylmethyl group: The final step involves the reaction of the intermediate with 3-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Catalysts and automated processes may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorobenzoyl group can be reduced to form a fluorobenzyl group.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
- Reduction of the fluorobenzoyl group can yield 4-fluorobenzylpiperazine.
- Substitution of the fluorine atom can yield various substituted benzoylpiperazines.
Scientific Research Applications
1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl and methoxyphenylmethyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1-(4-CHLOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE: Similar structure but with a chlorine atom instead of fluorine.
1-(4-FLUOROBENZOYL)-4-[(3-HYDROXYPHENYL)METHYL]PIPERAZINE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of both the fluorobenzoyl and methoxyphenylmethyl groups, which may confer distinct pharmacological properties and binding affinities compared to its analogs.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-4-2-3-15(13-18)14-21-9-11-22(12-10-21)19(23)16-5-7-17(20)8-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBDLQAKHCFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromophenyl)carbamothioyl]propanamide](/img/structure/B5853878.png)
![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)

![ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate](/img/structure/B5853904.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)
![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
![1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5853964.png)
